molecular formula C8H5BrN2O B6231538 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde CAS No. 1781786-48-8

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde

Cat. No. B6231538
CAS RN: 1781786-48-8
M. Wt: 225
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The cyclization to form imidazopyridines was promoted by the further bromination .

Future Directions

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties. They have great potential in several research areas, from materials science to the pharmaceutical field . Therefore, “1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde” and its derivatives could also be of interest in future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde involves the reaction of 1H-imidazo[1,5-a]pyridine-3-carbaldehyde with bromine in the presence of a suitable solvent and catalyst.", "Starting Materials": ["1H-imidazo[1,5-a]pyridine-3-carbaldehyde", "Bromine", "Suitable solvent", "Catalyst"], "Reaction": ["Add 1H-imidazo[1,5-a]pyridine-3-carbaldehyde to a reaction flask", "Add suitable solvent to the reaction flask", "Add bromine dropwise to the reaction flask with stirring", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and stir for a suitable time period", "Cool the reaction mixture and filter the precipitated product", "Wash the product with suitable solvent and dry it under vacuum to obtain 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde"] }

CAS RN

1781786-48-8

Product Name

1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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